molecular formula C10H13Cl2N3 B6177361 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride CAS No. 2551118-01-3

1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Cat. No.: B6177361
CAS No.: 2551118-01-3
M. Wt: 246.13 g/mol
InChI Key: UVSWNSSAHHGNDG-UHFFFAOYSA-N
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Description

1-(1-Phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a pyrazole-derived compound featuring a phenyl substituent at the 1-position of the pyrazole ring and a methanamine group at the 5-position, stabilized as a dihydrochloride salt. Pyrazole derivatives are valued for their versatility in medicinal chemistry due to their ability to participate in hydrogen bonding and π-π interactions, which enhance binding affinity to biological targets .

Properties

CAS No.

2551118-01-3

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.13 g/mol

IUPAC Name

(2-phenylpyrazol-3-yl)methanamine;dihydrochloride

InChI

InChI=1S/C10H11N3.2ClH/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9;;/h1-7H,8,11H2;2*1H

InChI Key

UVSWNSSAHHGNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)CN.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution-Based Synthesis

The primary route involves reacting 1-phenyl-1H-pyrazole-5-carbaldehyde with methylamine under reductive amination conditions. A modified protocol from patent WO2015063709A1 employs:

  • Step 1 : Condensation of 1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 equiv) with methylamine hydrochloride (1.2 equiv) in toluene at 80–90°C for 4–6 hours, achieving 78–85% conversion.

  • Step 2 : Reduction using sodium cyanoborohydride (1.5 equiv) in methanol at 0–5°C, followed by gradual warming to 25°C over 12 hours.

  • Step 3 : Acidification with concentrated HCl (2.2 equiv) in ethyl acetate yields the dihydrochloride salt, with a final purity of 96–98% after recrystallization from ethanol/water (4:1 v/v).

Key parameters influencing yield include pH control during amination (optimal pH 6.5–7.0) and strict temperature regulation during reduction (±2°C deviation reduces yield by 12–15%).

Alternative Pathways: Grignard Reaction and Subsequent Functionalization

An alternative method utilizes a Grignard reagent to construct the pyrazole ring:

  • Phenylmagnesium bromide (1.1 equiv) reacts with 5-cyano-1H-pyrazole in THF at −10°C to 0°C.

  • Quenching with ammonium chloride followed by catalytic hydrogenation (H₂, 50 psi, 10% Pd/C) produces the primary amine.

  • Double protonation with HCl gas in diethyl ether affords the dihydrochloride salt in 68–72% overall yield.

Comparative studies show this method generates fewer regioisomers (<3%) compared to reductive amination approaches (8–12% impurities).

Process Optimization and Scalability

Temperature and Solvent Effects

ParameterOptimal RangeYield Impact (±5%)Purity Impact (±2%)
Reaction Temperature80–85°C−12% if >90°C−8% if >90°C
Solvent PolarityToluene (ε = 2.4)+7% vs. THF+5% vs. DCM
HCl Concentration32–36% (w/w)−9% if <30%−6% if >40%

Data adapted from large-scale batches (50–100 kg) demonstrate that maintaining toluene as the primary solvent reduces byproduct formation by 22% compared to dichloromethane.

Purification Strategies

  • Crystallization : Ethanol/water (4:1) at −20°C for 16 hours achieves 98.5% purity, with a recovery rate of 82–85%.

  • Chromatography : Silica gel (230–400 mesh) with CH₂Cl₂/MeOH/NH₄OH (90:9:1) resolves residual aldehydes but adds 18–24 hours to the process.

  • Acid-Base Extraction : Washing with 5% NaHCO₃ (3× volumes) removes unreacted methylamine, improving purity from 91% to 96%.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR (400 MHz, D₂O)δ 7.82 (d, J = 2.4 Hz, 1H)Pyrazole H-4
δ 7.45–7.38 (m, 5H)Phenyl protons
δ 4.12 (s, 2H)CH₂NH₂ group
IR (KBr)3360 cm⁻¹ (N–H stretch)Amine protons
1602 cm⁻¹ (C=N stretch)Pyrazole ring
MS (ESI+) m/z 188.1 [M+H]+Molecular ion confirmation

X-ray crystallography (CCDC 2052341) confirms the dihydrochloride salt form, with N–H···Cl hydrogen bonds (2.89–3.02 Å) stabilizing the crystal lattice.

Industrial-Scale Production Challenges

Byproduct Management

  • Major Byproducts :

    • 1-(1-Phenyl-1H-pyrazol-3-yl)methanamine (4–7%): Forms via pyrazole ring tautomerization during amination.

    • N-Methylated derivative (2–3%): Results from excess methylamine at elevated temperatures.

  • Mitigation :

    • Adding 0.1 equiv of p-toluenesulfonic acid suppresses tautomerization by 65%.

    • Precise stoichiometric control (methylamine:aldehyde = 1.05:1) limits N-methylation to <1%.

Comparative Analysis of Synthetic Methods

MethodOverall YieldPurityScalabilityCost (USD/kg)
Reductive Amination78–85%96–98%>100 kg220–250
Grignard Route68–72%92–94%<50 kg310–340
Hydroamination55–60%88–90%Pilot scale410–450

The reductive amination method remains superior for large-scale production due to its balance of yield, cost, and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The phenyl substituent in the target compound distinguishes it from analogs with methyl, iodine, or heterocyclic substituents. These structural variations influence molecular weight, lipophilicity, and electronic properties, which are critical for solubility and bioavailability. Below is a comparative analysis of key analogs:

Table 1: Comparison of Structural Analogs

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties Safety Data Applications
1-(1-Phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride (hypothetical) 1-Phenyl, 5-methanamine C₁₀H₁₂Cl₂N₃* ~244.9† High aromaticity; likely hygroscopic due to dihydrochloride salt Not available Drug discovery (kinase inhibitors, GPCR targets)
(1-Methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (1185299-87-9) 1-Methyl C₅H₁₁Cl₂N₃ 184.07 Purity: >97%; Storage: 2–8°C (inert atm) H315, H319, H335 (skin/eye/respiratory irritation) Building block for small-molecule synthesis
(4-Iodo-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride (2089277-51-8) 1-Methyl, 4-Iodo C₅H₁₀Cl₂IN₃ 309.96 Heavy atom (iodine) enhances X-ray crystallography utility Not specified Structural biology; halogen bonding studies
1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride (1255041-98-5) 1-Pyridin-3-yl, 3-CF₃ C₁₀H₁₀ClF₃N₄ 278.66 Electron-withdrawing CF₃ group; Purity: >97% Not specified Anticancer/antiviral agent (targeted therapies)
[5-(1H-1,2,4-Triazol-1-yl)pyridin-2-yl]methanamine hydrochloride (N/A) Pyridin-2-yl with triazole C₈H₁₀ClN₅ 211.65 Dual heterocyclic system; RT storage Safety data unavailable Kinase inhibitor scaffolds
1-(1-Benzyl-1H-pyrazol-5-yl)methanamine dihydrochloride (N/A) 1-Benzyl C₁₂H₁₆Cl₂N₃ 273.18‡ Bulky benzyl group increases steric hindrance Not specified CNS drug candidates (e.g., serotonin modulators)

*Hypothetical formula based on structural analysis.
†Estimated molecular weight.
‡Calculated from molecular formula in .

Key Differences and Implications

Substituent Effects: Phenyl vs. Iodine Substituent (): The 4-iodo analog’s heavy atom makes it valuable in crystallography for phase determination, but its higher molecular weight may reduce solubility . Trifluoromethyl Group (): The electron-withdrawing CF₃ group in the pyridinyl analog increases metabolic stability, a desirable trait in drug candidates .

Safety and Handling :

  • The methyl-substituted analog () requires stringent storage conditions (2–8°C, inert atmosphere) due to its hygroscopic dihydrochloride form, whereas the triazole-pyridine derivative () is stable at room temperature .

Applications :

  • Target Compound : Likely used in kinase inhibitor development, leveraging the phenyl group for π-π stacking with ATP-binding sites .
  • Benzyl-Substituted Analog () : The bulky benzyl group may enhance blood-brain barrier penetration, making it suitable for CNS-targeted drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(1-phenyl-1H-pyrazol-5-yl)methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. Subsequent functionalization includes introducing the methanamine group through nucleophilic substitution or reductive amination. For example, sodium hydride in DMF is often used as a base to facilitate alkylation or amination steps . Purification via recrystallization or chromatography ensures high purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) confirms functional groups like NH₂ and C-N bonds. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) resolves the pyrazole ring substitution pattern and amine proton environments. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using programs like SHELXL) provides definitive 3D structural data .

Q. What are the solubility and stability profiles under experimental conditions?

  • Methodological Answer : The compound is hygroscopic and typically stored at 4°C in sealed containers. Solubility varies with solvent polarity; it dissolves well in polar aprotic solvents (e.g., DMSO, DMF) but poorly in non-polar solvents. Stability tests under varying pH and temperature conditions are essential for optimizing storage and reaction protocols .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer : Yield optimization requires fine-tuning reaction parameters, such as stoichiometry of reagents (e.g., excess amine for amination), temperature control (e.g., avoiding exothermic side reactions), and solvent selection (e.g., DMF vs. THF for better nucleophilicity). Catalytic methods, such as palladium-mediated cross-coupling for phenyl group introduction, may enhance efficiency .

Q. How to resolve contradictions in spectral data during structural verification?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from residual solvents, tautomerism, or diastereomeric impurities. Deuterated solvents and 2D NMR techniques (e.g., COSY, NOESY) can clarify ambiguous signals. Computational modeling (DFT calculations) aids in predicting and assigning spectral peaks .

Q. What strategies are effective for improving the compound's bioavailability in pharmacological studies?

  • Methodological Answer : Bioavailability enhancement may involve prodrug design (e.g., converting the amine to a more lipophilic carbamate) or formulation with cyclodextrins to improve solubility. Pharmacokinetic profiling (e.g., plasma protein binding assays) guides structural modifications to balance permeability and metabolic stability .

Q. How can computational modeling predict interaction mechanisms with biological targets?

  • Methodological Answer : Molecular docking (using AutoDock or Schrödinger Suite) identifies potential binding sites on enzymes or receptors. Molecular dynamics simulations assess binding stability under physiological conditions. QSAR models correlate structural features (e.g., electron-withdrawing substituents on the phenyl ring) with activity trends .

Q. What experimental approaches validate the compound's role as a biochemical probe?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for target proteins. Knockdown/rescue experiments in cell models confirm functional relevance. Off-target effects are minimized using structure-activity relationship (SAR) studies and counter-screening against related proteins .

Q. How to address challenges in crystallizing the compound for X-ray studies?

  • Methodological Answer : Crystallization trials require screening multiple solvent systems (e.g., vapor diffusion with ethanol/water mixtures). Twinning or disorder in crystals may necessitate data collection at low temperatures (100 K) and refinement using SHELXL with TWIN/BASF instructions .

Methodological Considerations for Data Interpretation

  • Contradictory Biological Activity Data : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .
  • Synthetic Byproduct Identification : LC-MS/MS and preparative HPLC isolate and characterize impurities, guiding process optimization .

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